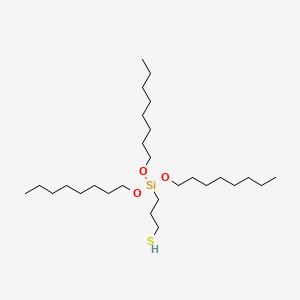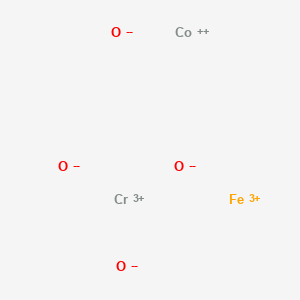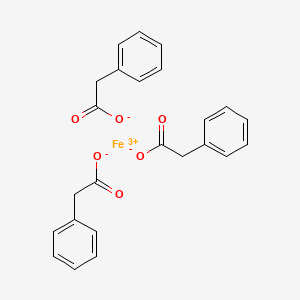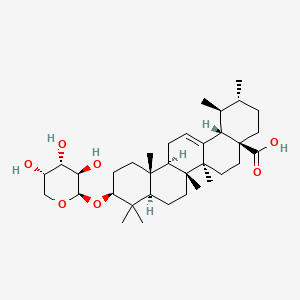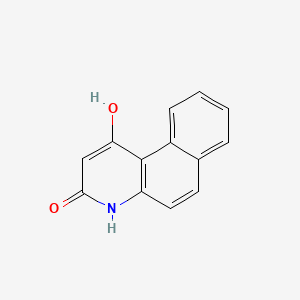
Benzo(f)quinoline-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinoline-1,3-diol is a heterocyclic aromatic compound with the molecular formula C13H9NO2 It is a derivative of quinoline, featuring a fused benzene and pyridine ring system with hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-1,3-diol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and glycerol under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts such as palladium or copper can facilitate the coupling reactions necessary for the formation of the quinoline core. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinoline-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-1,3-dione, tetrahydroquinoline derivatives, and various substituted quinolines with functional groups like halogens, nitro groups, and alkyl chains.
Scientific Research Applications
Benzo(f)quinoline-1,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzo(f)quinoline-1,3-diol and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. For instance, certain derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the compound’s ability to intercalate into DNA can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Benzo(f)quinoline-1,3-diol can be compared with other quinoline derivatives such as:
Quinoline: Lacks the hydroxyl groups present in this compound, resulting in different chemical reactivity and biological activity.
Isoquinoline: Features a different ring fusion pattern, leading to distinct electronic properties and applications.
Quinolin-8-ol: Contains a hydroxyl group at the 8-position, which significantly alters its coordination chemistry and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications in various fields.
Properties
CAS No. |
2304-64-5 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-hydroxy-4H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-7H,(H2,14,15,16) |
InChI Key |
MIYNYVVTPYZTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


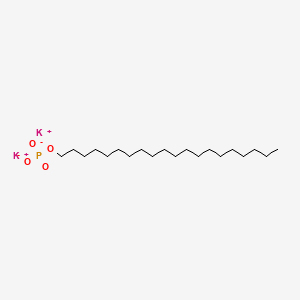
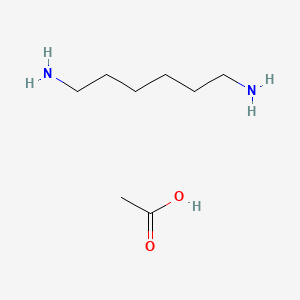
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

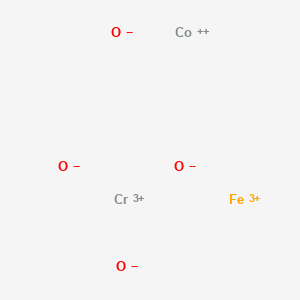
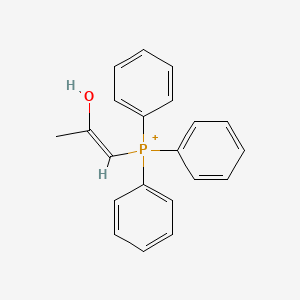
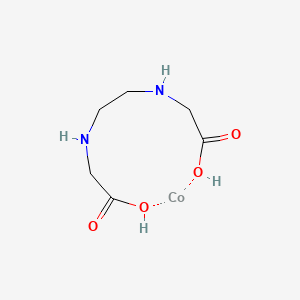
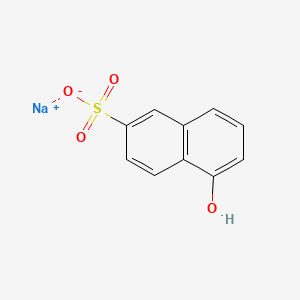
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
